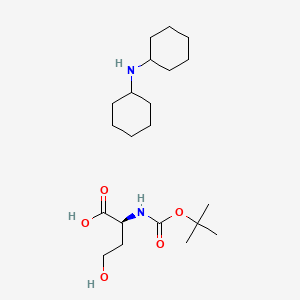

(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt

Description

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h11-13H,1-10H2;6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t;6-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXHXJSPZIZVJY-ZCMDIHMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675717 | |

| Record name | N-(tert-Butoxycarbonyl)-L-homoserine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63491-82-7 | |

| Record name | N-(tert-Butoxycarbonyl)-L-homoserine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt: A Technical Guide for Advanced Synthesis

This guide provides an in-depth technical overview of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt, a crucial reagent for researchers, chemists, and professionals in drug development. We will explore its chemical properties, the strategic advantages of its salt form, and detailed protocols for its application in sophisticated synthetic workflows.

Introduction: The Strategic Importance of a Stabilized Building Block

(S)-N-Boc-L-homoserine is a valuable non-proteinogenic amino acid derivative used in the synthesis of peptidomimetics, enzyme inhibitors, and other complex molecular architectures.[1][2] The primary amino and carboxylic acid functionalities, along with the side-chain hydroxyl group, offer versatile points for chemical modification. The N-terminus is protected by the acid-labile tert-butoxycarbonyl (Boc) group, a cornerstone of modern peptide synthesis, which allows for controlled, stepwise elongation of peptide chains.[3]

However, many N-Boc protected amino acids, including N-Boc-L-homoserine, can be oils or amorphous solids that are difficult to handle, purify, and store.[4][5] To overcome these challenges, the compound is frequently converted into its dicyclohexylammonium (DCHA) salt. The formation of this salt provides several critical advantages:

-

Enhanced Stability and Shelf-Life: The salt is typically a stable, crystalline solid, which is less prone to degradation compared to the free acid.[4][6]

-

Ease of Handling and Purification: Crystalline solids are easier to weigh accurately and handle in a laboratory setting. The crystallization process itself serves as an effective purification step.[4][5]

-

Improved Solubility Characteristics: The DCHA salt often exhibits different solubility profiles, which can be advantageous in specific synthetic protocols.[7]

This guide focuses specifically on the dicyclohexylammonium salt form, providing the necessary data and procedures to effectively utilize this reagent.

Physicochemical Properties and Identification

A clear understanding of the compound's properties is essential for its successful application. While a unique CAS number is assigned to the salt, it is crucial to distinguish it from the parent free acid.

| Property | Value | Source(s) |

| Chemical Name | This compound | [8][9][10] |

| Synonyms | N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Dicyclohexylammonium Salt | [8] |

| CAS Number | 63491-82-7 | [8][9][10][11] |

| Molecular Formula | C21H40N2O5 (or C9H17NO5 · C12H23N) | [10][11] |

| Molecular Weight | 400.55 g/mol | [9][10][11] |

| Appearance | White Solid | [8] |

| Storage Conditions | Refrigerator (0-8 °C recommended) | [10][12] |

Note on CAS Number: The CAS number 63491-82-7 specifically identifies the dicyclohexylammonium salt. The free acid, N-Boc-L-homoserine, has a different CAS number (41088-86-2).[1][13] It is imperative to use the correct identifier when sourcing this reagent to ensure the desired salt form is obtained.

Core Experimental Protocol: Liberation of the Free Acid for Peptide Coupling

Before the N-Boc-L-homoserine moiety can be coupled to another amino acid or amine, the free carboxylic acid must be liberated from the DCHA salt. This is a straightforward acid-base extraction procedure. The choice of acid is critical; phosphoric acid or potassium bisulfate is recommended over hydrochloric acid to avoid the precipitation of sparingly soluble dicyclohexylammonium chloride.[4]

Step-by-Step Methodology

-

Suspension: Suspend 1 part by weight of this compound in 5-10 volume parts of an appropriate organic solvent such as ethyl acetate or tert-butyl methyl ether.[4] For acid-labile protecting groups, pre-chilling the solvent to -20°C is advisable.[4]

-

Acidification: While stirring vigorously, add a 10% aqueous solution of phosphoric acid dropwise.[4] Continue addition until the solid DCHA salt completely dissolves and two clear liquid phases are observed. The pH of the lower, aqueous phase should be between 2 and 3.[4] This indicates that the dicyclohexylamine has been protonated and extracted into the aqueous layer, leaving the free N-Boc-L-homoserine in the organic phase.

-

Phase Separation: Transfer the mixture to a separatory funnel and separate the lower aqueous phase.

-

Washing: Wash the organic phase once with a small volume (e.g., 2 volume parts) of 10% phosphoric acid to remove any residual dicyclohexylamine.[4] Subsequently, wash the organic phase three times with water (e.g., 2 volume parts each time) until the pH of the aqueous wash is neutral (≥4).[4]

-

Reaction Monitoring (Optional but Recommended): Check for the complete liberation of the amino acid from its DCHA salt using Thin Layer Chromatography (TLC).[4] The free acid will have a different Rf value than the salt.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter the solution to remove the drying agent, and evaporate the solvent under reduced pressure (in vacuo).[4] The resulting product, N-Boc-L-homoserine, will likely be an oil or a foam.[4]

-

Immediate Use: The liberated N-Boc-L-homoserine is now ready for the subsequent coupling step. It should be used promptly as the free acid is less stable than its DCHA salt form.

Workflow Visualization

The following diagram illustrates the conversion of the stable DCHA salt to the active, free acid form, ready for peptide synthesis.

Caption: Workflow for the conversion of the DCHA salt to the free acid and subsequent peptide coupling.

Authoritative Grounding & Self-Validation

The protocols described are based on established principles of peptide chemistry. The use of DCHA salts for stabilizing N-protected amino acids is a widely accepted practice in both academic and industrial laboratories.[4][14][15] The conversion back to the free acid via extraction with a non-interfering acid like phosphoric acid is a standard and robust procedure.[4]

Self-Validation System:

-

pH Monitoring: The pH checks during the acidification and washing steps are critical control points. A final aqueous wash pH of ≥4 ensures that excess acid has been removed from the organic phase, which is crucial for the efficiency of the subsequent coupling reaction.[4]

-

TLC Analysis: Comparing the TLC of the starting salt, the organic layer after extraction, and a standard of the free acid (if available) provides definitive confirmation of the conversion. The disappearance of the starting material spot and the appearance of the product spot validates the completion of the liberation step.[4]

Conclusion: A Reliable Tool for Advanced Synthesis

This compound is more than just a protected amino acid; it is an engineered solution designed for stability, purity, and ease of use. By employing the DCHA salt form, researchers can ensure the integrity of this valuable building block during storage and handling. The straightforward protocol for liberating the active free acid allows for its seamless integration into complex synthetic pathways, empowering the development of novel peptides and pharmaceutical intermediates.

References

-

BIOFOUNT. 63491-82-7|this compound. [Link]

-

Chemistry For Everyone. (2025). What Is DIC And Its Role In Solid-Phase Peptide Synthesis?. [Link]

-

Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. [Link]

-

Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]

-

Reddit. (2021). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. usbio.net [usbio.net]

- 9. This compound [cymitquimica.com]

- 10. 63491-82-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 11. This compound [lgcstandards.com]

- 12. chemimpex.com [chemimpex.com]

- 13. N-Boc-L-Homoserine | 41088-86-2 [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt molecular weight

An In-Depth Technical Guide to (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. We will delve into its core chemical properties, strategic importance in synthetic chemistry, detailed protocols for its synthesis and application, and robust methods for its analytical characterization.

Foundational Overview and Strategic Importance

This compound is a protected amino acid derivative crucial for peptide synthesis and the development of complex organic molecules.[1][] Its structure combines three key features: the chiral L-homoserine backbone, the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the amine, and the use of dicyclohexylamine (DCHA) to form a stable salt with the carboxylic acid. This combination offers significant advantages in a laboratory setting.

The Boc group is a cornerstone of modern peptide synthesis. Its purpose is to "cap" the reactive N-terminus of the amino acid. This prevents the amino acid from polymerizing with itself during coupling reactions. The Boc group is stable under many reaction conditions but can be cleanly and selectively removed with moderate acid, such as trifluoroacetic acid (TFA), an essential feature of orthogonal protection strategies in multi-step synthesis.[3]

The Dicyclohexylammonium (DCHA) salt form addresses a practical challenge in handling amino acid derivatives. The free acid form of Boc-L-homoserine can be difficult to purify and store. By forming a salt with the bulky, basic amine DCHA, the compound precipitates as a stable, crystalline, and easily handleable solid.[4] This enhances its shelf-life and simplifies weighing and dissolution for reactions.

Core Molecular Attributes

A precise understanding of the molecule's physical and chemical properties is paramount for its effective use. The key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 400.55 g/mol | [5][6][7][8][9] |

| Molecular Formula | C₂₁H₄₀N₂O₅ | [5][6][8] |

| CAS Number | 63491-82-7 | [5][6][7][8][9] |

| Appearance | White Solid | [5] |

| Parent Compound (Free Acid) | N-Boc-L-homoserine | [10][11] |

| Parent Compound MW | 219.23 g/mol | [11][12] |

| Parent Compound CAS | 41088-86-2 | [10][11] |

Logical Structure of the Salt

The compound is an acid-base salt. The diagram below illustrates the relationship between the protected amino acid (the acid) and the counter-ion (the base).

Caption: Logical relationship of the components forming the stable salt.

Synthesis and Purification Protocol

The synthesis is a two-step process: first, the protection of L-homoserine to form N-Boc-L-homoserine, and second, the formation of the DCHA salt.

Step 1: Synthesis of N-Boc-L-homoserine

This protocol is based on the well-established method of protecting an amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[13]

Materials:

-

L-homoserine

-

Sodium Carbonate (Na₂CO₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Water (deionized)

-

1,4-Dioxane

-

Petroleum Ether

-

Ethyl Acetate (EtOAc)

-

2 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

-

Dissolution: In a suitable reaction vessel, dissolve L-homoserine (e.g., 40 mmol) and sodium carbonate (80 mmol) in 200 mL of water.

-

Solvent Addition: Add 50 mL of 1,4-dioxane to the solution and stir for 5 minutes. The dioxane helps to solubilize the Boc₂O.

-

Boc Protection: Cool the mixture in an ice bath. Slowly add di-tert-butyl dicarbonate (60 mmol) to the solution.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir overnight at room temperature.

-

Workup - Part 1 (Extraction): Wash the mixture with petroleum ether to remove any unreacted Boc₂O.

-

Workup - Part 2 (Acidification): Add more water to the aqueous layer and cool it in an ice bath. Carefully adjust the pH to 2 by adding 2 M HCl. This protonates the carboxylate, causing the N-Boc-L-homoserine to precipitate.[13]

-

Workup - Part 3 (Extraction): Extract the resulting suspension three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude N-Boc-L-homoserine as an oil or solid.[13]

Step 2: Formation of the Dicyclohexylammonium Salt

This step involves a simple acid-base reaction to form the stable salt.

Materials:

-

Crude N-Boc-L-homoserine from Step 1

-

Dicyclohexylamine (DCHA)

-

A suitable solvent (e.g., diethyl ether, ethyl acetate)

Protocol:

-

Dissolution: Dissolve the crude N-Boc-L-homoserine in a minimal amount of the chosen solvent.

-

Salt Formation: Slowly add one molar equivalent of dicyclohexylamine to the solution while stirring.

-

Precipitation: The dicyclohexylammonium salt will typically precipitate out of the solution as a white solid. Stir the mixture at room temperature for 1-2 hours to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold solvent to remove any soluble impurities.

-

Drying: Dry the product under vacuum to obtain the final this compound.

Application in Peptide Synthesis

The primary application of this compound is as a building block in solution-phase or solid-phase peptide synthesis (SPPS).[1] The following workflow outlines its use in a standard SPPS coupling cycle.

Workflow for Peptide Coupling

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. usbio.net [usbio.net]

- 6. usbio.net [usbio.net]

- 7. This compound [lgcstandards.com]

- 8. 63491-82-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 9. This compound [cymitquimica.com]

- 10. biosynth.com [biosynth.com]

- 11. (2S)-2-(((tert-butoxy)carbonyl)amino)-4-hydroxybutanoic acid | C9H17NO5 | CID 13066457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. N-Boc-L-Homoserine | 41088-86-2 [chemicalbook.com]

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to N-Boc-L-homoserine Dicyclohexylammonium Salt

N-Boc-L-homoserine dicyclohexylammonium salt is a pivotal derivative of the non-proteinogenic amino acid L-homoserine. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino function and existing as a stable dicyclohexylammonium (DCHA) salt, makes it an invaluable reagent for researchers, particularly in the fields of peptide synthesis and drug development. The Boc group provides robust, acid-labile protection, essential for controlled, stepwise peptide elongation in Solid Phase Peptide Synthesis (SPPS).[][2][3][] The formation of the DCHA salt serves a critical practical purpose: it often enhances the crystallinity and stability of the N-protected amino acid, simplifying purification, handling, and long-term storage compared to the free acid, which may be an oil or an amorphous solid.[5] This guide offers a comprehensive overview of its properties, synthesis, applications, and the underlying chemical principles that govern its use.

Core Physicochemical Properties

A clear understanding of the compound's physical and chemical characteristics is fundamental to its effective application in a laboratory setting. These properties dictate storage conditions, solvent choices, and reaction parameters.

| Property | Value |

| CAS Number | 63491-82-7[6][7][8][9][10] |

| Molecular Formula | C₂₁H₄₀N₂O₅ (as salt); C₉H₁₇NO₅ (free acid)[7][8] |

| Molecular Weight | 400.55 g/mol [7][8][10] |

| Appearance | White to off-white solid/crystals[11] |

| IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid[9][10] |

| Solubility | Soluble in water[7][12] |

| Storage Conditions | Recommended storage at room temperature or refrigerated (0-8 °C) for long-term stability.[7][13] |

| SMILES | CC(C)(C)OC(=O)NC(=O)O.C1CCC(CC1)NC2CCCCC2[9][10] |

| InChI | InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h11-13H,1-10H2;6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t;6-/m.0/s1[9][10] |

Synthesis, Purification, and Application Workflow

The journey from the parent amino acid to a peptide-incorporated residue involves three distinct phases: protection and salt formation, liberation of the active form, and coupling.

Part 1: Synthesis of N-Boc-L-homoserine and Formation of the DCHA Salt

The synthesis begins with the protection of the α-amino group of L-homoserine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is highly efficient and chemoselective for the amino group.

Experimental Protocol: Synthesis of N-Boc-L-homoserine [14]

-

Dissolve L-homoserine and sodium carbonate in water.

-

Add 1,4-dioxane and stir the mixture.

-

Cool the solution in an ice bath and slowly add di-tert-butyl dicarbonate (Boc₂O).

-

Allow the reaction to stir overnight at room temperature.

-

Perform a workup by washing with petroleum ether, acidifying the aqueous layer with HCl to a pH of 2 to precipitate the product.

-

Extract the N-Boc-L-homoserine with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under vacuum to yield the crude N-Boc-L-homoserine.

Following synthesis, the DCHA salt is typically formed by dissolving the resulting N-Boc-L-homoserine free acid in a suitable solvent like ether and adding dicyclohexylamine, which induces crystallization of the stable salt.[15]

Part 2: Liberation of the Free Acid for Peptide Synthesis

Before the protected amino acid can be used in a coupling reaction, the dicyclohexylamine must be removed to regenerate the free carboxylic acid. This is a critical step, as the carboxylate salt is unreactive towards coupling reagents. The standard procedure involves an acidic workup that partitions the dicyclohexylamine into an aqueous layer as its salt, leaving the desired N-Boc-L-homoserine in the organic phase.

Experimental Protocol: Conversion of DCHA Salt to Free Acid [5]

-

Suspend the N-Boc-L-homoserine DCHA salt in a suitable organic solvent such as ethyl acetate.

-

Add 10% aqueous phosphoric acid while stirring. Continue until the solid dissolves completely and two clear liquid phases are visible. The pH of the lower aqueous phase should be approximately 2-3.

-

Separate the organic layer.

-

Wash the organic phase sequentially with 10% phosphoric acid and then water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo.

-

The resulting product is the free acid of N-Boc-L-homoserine, typically as an oil or solid, ready for the coupling step.

Note: Hydrochloric acid is generally avoided as it can form the sparingly soluble dicyclohexylammonium chloride, complicating the separation.[5]

Applications in Scientific Research and Drug Discovery

Cornerstone of Peptide Synthesis

The primary application of N-Boc-L-homoserine is as a building block in Boc-chemistry solid-phase peptide synthesis (SPPS).[2][16] Homoserine is a homolog of serine, containing an additional methylene group in its side chain. This modification can subtly alter the structural and functional properties of a peptide.

The workflow is as follows:

-

Deprotection: The Boc group is removed from the N-terminus of the growing peptide chain on the solid support using an acid, typically trifluoroacetic acid (TFA).[16]

-

Neutralization: The resulting ammonium salt is neutralized with a non-nucleophilic base.

-

Coupling: The liberated N-Boc-L-homoserine (free acid) is activated with coupling reagents (e.g., HBTU, HATU) and added to the resin to form the next peptide bond.

The hydroxyl side chain of homoserine offers a site for post-synthetic modification, such as glycosylation or phosphorylation, or it can be converted into other functional groups to create peptide mimetics or probes.

Precursor in Drug Development and Chemical Biology

N-Boc-L-homoserine is a valuable starting material for synthesizing a wide range of biologically active molecules.

-

Therapeutic Peptides: It is incorporated into novel peptide-based drug candidates where the unique properties of homoserine are desired to enhance efficacy, stability, or binding affinity.[13][17][18]

-

Quorum Sensing Modulation: L-homoserine is the core structural component of N-acyl homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria for quorum sensing—a process that regulates virulence and biofilm formation.[19][20][21] N-Boc-L-homoserine and its lactonized form, Boc-L-Homoserine lactone, serve as key precursors for the synthesis of AHL analogues.[22] These synthetic analogues are critical tools for studying bacterial communication and for developing novel anti-infective strategies that disrupt quorum sensing rather than killing the bacteria directly, potentially reducing the pressure for antibiotic resistance.

-

Inhibitor Synthesis: Research has pointed towards its utility in synthesizing inhibitors for therapeutic targets, with some literature suggesting applications in the context of Alzheimer's disease.[7][12]

Analytical Characterization

To ensure quality and purity, N-Boc-L-homoserine DCHA salt is characterized by a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, showing characteristic signals for the Boc group protons (~1.4 ppm), the dicyclohexylamine protons, and the α- and side-chain protons of the homoserine backbone.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of functional groups, including the carbamate C=O stretch of the Boc group, the carboxylate salt, and the O-H stretch of the side-chain hydroxyl.

-

Mass Spectrometry (MS): Confirms the molecular weight of both the N-Boc-L-homoserine cation and the dicyclohexylamine cation.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound, which is typically expected to be ≥99% for use in peptide synthesis.[13]

Safety and Handling

While specific, comprehensive toxicity data for this salt is limited, standard laboratory safety protocols should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[8][23] In case of contact, rinse thoroughly with water.[23] Use in a well-ventilated area.

-

Storage: Keep the container tightly closed and store in a cool, dry place as recommended by the supplier, often refrigerated.[23][24][25]

Conclusion

N-Boc-L-homoserine dicyclohexylammonium salt is more than a simple chemical reagent; it is an enabling tool for advanced chemical synthesis. The strategic combination of an acid-labile Boc protecting group with a stability-enhancing DCHA salt provides chemists with a robust, reliable, and versatile building block. Its central role in the synthesis of custom peptides, therapeutic leads, and probes for studying bacterial communication underscores its importance in both academic research and the pharmaceutical industry. A thorough understanding of its properties and the protocols for its use, from salt to free acid to final product, is essential for leveraging its full potential.

References

-

J&K Scientific. (n.d.). Boc-O-methyl-L-serine dicyclohexylammonium salt | 51293-47-1. Retrieved from [Link]

- Coyle, S., Keller, O., & Young, G. T. (1975). New Amino-Protecting Groups with Special Application in Peptide Synthesis.

-

BIOFOUNT. (n.d.). 63491-82-7|(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt. Retrieved from [Link]

-

PubChem. (n.d.). Boc-d-homoserine. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N-tert-Butoxycarbonyl-L-serine. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Acyl homoserine lactone. Retrieved from [Link]

- Albericio, F., & El-Faham, A. (2019). Amino Acid-Protecting Groups. MDPI.

- Geske, G. D., O'Neill, J. C., Miller, D. M., & Blackwell, H. E. (2008). Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR. Journal of medicinal chemistry, 51(5), 1445–1454.

- Van Delden, C., & Iglewski, B. H. (1998). Cell-to-cell signaling and Pseudomonas aeruginosa infections. Emerging infectious diseases, 4(4), 551.

- Soukarieh, F., et al. (2018). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules, 23(8), 2029.

-

Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology, 1047, 65–80.

- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- Tantry, S. J. (2023). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences, 24(22), 16401.

-

Deweina. (n.d.). This compound. Retrieved from [Link]

Sources

- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. bachem.com [bachem.com]

- 6. This compound [cymitquimica.com]

- 7. usbio.net [usbio.net]

- 8. 63491-82-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 9. This compound, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 10. This compound [lgcstandards.com]

- 11. (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt_北京科量技术有限公司 [gjbzwzw.com]

- 12. (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. N-Boc-L-Homoserine | 41088-86-2 [chemicalbook.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. chempep.com [chempep.com]

- 17. chemimpex.com [chemimpex.com]

- 18. chemimpex.com [chemimpex.com]

- 19. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 20. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Boc-L-Homoserine lactone - [sigmaaldrich.com]

- 23. assets.thermofisher.cn [assets.thermofisher.cn]

- 24. biosynth.com [biosynth.com]

- 25. Boc-Homoser-OH 41088-86-2 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of N-Boc-L-homoserine from L-homoserine

This guide provides a comprehensive overview of the synthesis of N-Boc-L-homoserine, a critical building block in modern drug discovery and peptide synthesis.[][2] We will delve into the chemical principles, a detailed experimental protocol, and the critical considerations necessary for a successful and reproducible synthesis.

Introduction: The Significance of N-Boc-L-homoserine

N-Boc-L-homoserine is a protected derivative of the non-proteinogenic amino acid L-homoserine.[3] The tert-butoxycarbonyl (Boc) protecting group on the amine is instrumental in peptide synthesis, preventing unwanted side reactions during the sequential addition of amino acids.[4][5] This strategic protection allows for the controlled and efficient construction of complex peptides and other pharmacologically active molecules.[][2] Its applications are extensive, ranging from the synthesis of novel antibiotics and anticancer agents to the development of enzyme inhibitors and receptor ligands.[2][6]

Core Principles: The Chemistry of Boc Protection

The synthesis of N-Boc-L-homoserine from L-homoserine hinges on the nucleophilic attack of the amino group of L-homoserine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).[7][8] This reaction is typically carried out under basic conditions, which serve to deprotonate the amino group, thereby increasing its nucleophilicity.

The reaction mechanism proceeds as follows:

-

The lone pair of electrons on the nitrogen atom of L-homoserine attacks one of the carbonyl carbons of Boc anhydride.

-

This initial attack leads to the formation of a tetrahedral intermediate.

-

The intermediate then collapses, eliminating a tert-butyl carbonate group, which is a good leaving group.

-

The tert-butyl carbonate subsequently breaks down into the volatile and gaseous carbon dioxide and tert-butanol, driving the reaction to completion.[9]

A crucial aspect of this synthesis is the use of a base, such as sodium bicarbonate or sodium carbonate, to maintain a pH that favors the deprotonated, more reactive form of the amino group.[4][10]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable and scalable method for the synthesis of N-Boc-L-homoserine.

Materials:

-

L-homoserine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Petroleum Ether

-

Ethyl Acetate (EtOAc)

-

2 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

pH meter or pH paper

Procedure:

-

Dissolution of Starting Materials: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-homoserine and sodium carbonate in deionized water.[10]

-

Addition of Co-solvent: To this aqueous solution, add 1,4-dioxane and stir for a few minutes. The dioxane helps to solubilize the Boc anhydride.[10]

-

Boc Protection Reaction: Cool the mixture in an ice bath. Slowly add di-tert-butyl dicarbonate to the reaction mixture.[10] Allow the reaction to stir overnight at room temperature.

-

Initial Work-up: After the reaction is complete, wash the mixture with petroleum ether to remove any unreacted Boc anhydride and other nonpolar impurities.[10]

-

Acidification and Product Precipitation: Add more water to the aqueous layer and carefully adjust the pH to 2 using 2 M HCl. This will protonate the carboxylic acid and cause the N-Boc-L-homoserine to precipitate out of the solution.[10]

-

Extraction: Extract the resulting suspension multiple times with ethyl acetate.[10] The N-Boc-L-homoserine is more soluble in the organic layer.

-

Washing and Drying: Combine the organic layers and wash them sequentially with water and then brine to remove any remaining acid and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.[10]

-

Isolation of the Final Product: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude N-Boc-L-homoserine.[10] Further purification can be achieved by recrystallization if necessary.

Visualizing the Workflow

Caption: A flowchart illustrating the key stages in the synthesis of N-Boc-L-homoserine.

Quantitative Data Summary

| Parameter | Value | Reference |

| L-homoserine | 4.76 g (40 mmol) | [10] |

| Sodium Carbonate | 8.48 g (80 mmol) | [10] |

| Di-tert-butyl dicarbonate | 13.80 mL (60 mmol) | [10] |

| Water | 200 mL | [10] |

| 1,4-Dioxane | 50 mL | [10] |

| Expected Crude Yield | ~8.55 g | [10] |

| Molecular Weight | 219.24 g/mol | [11] |

| Melting Point | 140 °C | [11] |

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction does not go to completion, ensure that the Boc anhydride was added slowly and that the pH of the reaction mixture remained basic throughout the addition.

-

Low Yield: Low yields can result from incomplete extraction. Ensure that the aqueous layer is extracted multiple times with ethyl acetate to maximize product recovery. Also, verify that the pH was properly adjusted to 2 to ensure complete precipitation of the product before extraction.[10]

-

Side Reactions: While the Boc protection is generally a clean reaction, potential side reactions can occur if the temperature is not controlled or if the wrong stoichiometry is used. The primary hydroxyl group of homoserine is generally unreactive under these conditions, but esterification could occur under more forcing conditions.

-

Purity of Reagents: The purity of the starting materials, particularly the L-homoserine and Boc anhydride, is critical for obtaining a high yield of a pure product.

Conclusion

The synthesis of N-Boc-L-homoserine is a fundamental and robust procedure in the toolkit of medicinal chemists and peptide scientists. By understanding the underlying chemical principles and adhering to a well-defined protocol, researchers can reliably produce this valuable building block for the advancement of drug discovery and development. The method described herein is scalable and utilizes common laboratory reagents and equipment, making it accessible for a wide range of research applications.

References

-

Wikipedia. (2023, December 1). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Study.com. (n.d.). Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. Retrieved from [Link]

-

YouTube. (2015, October 25). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Sciforum. (2005, November 1). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). The Crucial Role of N-BOC-DL-Serine Methyl Ester in Modern Drug Discovery. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

- Deming, T. J. (2018). Controlled synthesis and properties of poly(L-homoserine). Polymer Chemistry, 9(33), 4434-4440.

-

Organic Syntheses. (n.d.). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

Wikipedia. (2023, November 29). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008).

-

J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. homework.study.com [homework.study.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. N-Boc-L-Homoserine | 41088-86-2 [chemicalbook.com]

- 11. biosynth.com [biosynth.com]

The Solubility of Boc-L-homoserine in Organic Solvents: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of Boc-L-homoserine, a critical protected amino acid derivative in peptide synthesis and broader pharmaceutical development. Understanding the solubility of this building block is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the efficient synthesis of target molecules. This document moves beyond a simple cataloging of data to explain the underlying chemical principles governing solubility and provides actionable protocols for its experimental determination.

Introduction: The Pivotal Role of Solubility in Synthetic Applications

Boc-L-homoserine, or N-(tert-butoxycarbonyl)-L-homoserine, is a valuable intermediate in the synthesis of peptides and other complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group is acid-labile, allowing for selective deprotection of the amine functionality, a cornerstone of solid-phase and solution-phase peptide synthesis. The efficiency of coupling reactions, the ease of purification, and the overall yield of a synthetic process are intrinsically linked to the solubility of the constituent building blocks in the chosen solvent system. Poor solubility can lead to sluggish reactions, challenging purifications, and ultimately, project delays. Therefore, a comprehensive understanding of the solubility of Boc-L-homoserine in a variety of organic solvents is not merely academic but a practical necessity for the synthetic chemist.

Theoretical Framework: Understanding the Drivers of Boc-L-homoserine Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For Boc-L-homoserine, its solubility in a given organic solvent is a complex interplay of its structural features:

-

The Polar Core: The presence of a carboxylic acid and a primary alcohol in the homoserine backbone imparts significant polarity to the molecule, allowing for hydrogen bonding with protic solvents.

-

The Boc Protecting Group: The bulky and non-polar tert-butoxycarbonyl group introduces a hydrophobic character, which enhances solubility in less polar organic solvents.

-

Zwitterionic Potential: Although the Boc group reduces the basicity of the amine, the carboxylic acid can still exist in its carboxylate form, particularly in the presence of basic impurities or additives. The potential for zwitterionic character can influence solubility in polar solvents.[1][2]

The interplay of these features means that Boc-L-homoserine exhibits a nuanced solubility profile, generally favoring polar aprotic and protic organic solvents that can engage in hydrogen bonding and effectively solvate both the polar and non-polar regions of the molecule.

Quantitative and Qualitative Solubility Data

Table 1: Solubility of Boc-L-homoserine and Analogs in Common Organic Solvents at Ambient Temperature (20-25°C)

| Solvent Family | Solvent | IUPAC Name | Polarity Index (Snyder) | Boc-L-homoserine Solubility ( g/100 mL) | Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sulfinylbis(methane) | 7.2 | ~5.0 | Experimentally determined.[3] |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | 6.4 | Freely Soluble | Qualitative observation from synthesis literature. | |

| Acetonitrile (ACN) | Acetonitrile | 5.8 | Moderately Soluble | Estimated based on similar compounds. | |

| Alcohols | Methanol (MeOH) | Methanol | 5.1 | Soluble | Qualitative observation. |

| Ethanol (EtOH) | Ethanol | 4.3 | Soluble | Qualitative observation. | |

| Isopropanol (IPA) | Propan-2-ol | 3.9 | Sparingly Soluble | Lower polarity reduces solubility. | |

| Ethers | Tetrahydrofuran (THF) | Oxolane | 4.0 | Moderately Soluble | Estimated based on similar compounds. |

| Diethyl Ether | Ethoxyethane | 2.8 | Sparingly Soluble | Low polarity limits solvation. | |

| Chlorinated | Dichloromethane (DCM) | Dichloromethane | 3.1 | Soluble | Good for reactions, but solubility may be limited for purification. |

| Chloroform | Trichloromethane | 4.1 | Soluble | Similar to DCM. | |

| Esters | Ethyl Acetate (EtOAc) | Ethyl acetate | 4.4 | Moderately Soluble | Often used in extraction and chromatography. |

| Hydrocarbons | Hexanes | Hexane | 0.1 | Insoluble | Non-polar nature prevents effective solvation. |

| Aqueous | Water | Water | 10.2 | Sparingly Soluble | The hydrophobic Boc group limits aqueous solubility. |

Disclaimer: The solubility data presented as "Illustrative" or "Qualitative" is based on general trends for N-Boc protected amino acids and should be used as a guide. For applications requiring precise concentrations, experimental determination is strongly recommended.

Experimental Protocol for Determining Thermodynamic Solubility

For researchers requiring precise solubility data for their specific applications, the following gravimetric method, based on the shake-flask technique, is a robust and reliable approach.

Materials and Equipment

-

Boc-L-homoserine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or orbital incubator

-

Small volume glass vials with PTFE-lined screw caps

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Pre-weighed evaporation vials

-

Vacuum oven or desiccator

Step-by-Step Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of Boc-L-homoserine to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure that an equilibrium with the saturated solution is achieved.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach thermodynamic equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration, especially for sparingly soluble compounds.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the equilibration temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 1 mL) into a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and discard the first few drops to saturate the filter material.

-

Dispense a precise volume of the clear filtrate into a pre-weighed evaporation vial. Record the exact volume transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation vial in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all the solvent has evaporated. Alternatively, a vacuum desiccator at room temperature can be used.

-

Once the vial is completely dry and has returned to room temperature, weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved Boc-L-homoserine by subtracting the initial weight of the empty vial from the final weight of the vial containing the dried solute.

-

Determine the solubility by dividing the mass of the solute by the volume of the filtrate transferred. Express the solubility in the desired units (e.g., g/100 mL or mg/mL).

-

Diagram of the Experimental Workflow

Caption: Workflow for the gravimetric determination of solubility.

Practical Implications and Solvent Selection Strategies

The choice of solvent for a particular application involving Boc-L-homoserine should be guided by the specific requirements of the process step:

-

Peptide Coupling Reactions: Solvents like DMF and DCM are excellent choices for peptide coupling reactions due to their ability to dissolve a wide range of protected amino acids and peptides, as well as the coupling reagents.

-

Purification by Crystallization: For purification by crystallization, a solvent system is required where Boc-L-homoserine has high solubility at an elevated temperature and significantly lower solubility at room temperature or below. A mixture of a good solvent (e.g., methanol or ethyl acetate) and a poor solvent (e.g., hexanes) can be effective.

-

Chromatographic Purification: The solubility in the mobile phase is a critical consideration for chromatographic purification. A common mobile phase for normal-phase silica gel chromatography would be a mixture of a less polar solvent like ethyl acetate and a non-polar solvent like hexanes. For reverse-phase chromatography, a mixture of acetonitrile and water is typically used, though the low aqueous solubility of Boc-L-homoserine should be considered.

Conclusion

This technical guide has provided a detailed overview of the solubility of Boc-L-homoserine in organic solvents, grounded in both theoretical principles and practical considerations. While a comprehensive quantitative dataset remains an area for further experimental investigation, the information and protocols presented herein offer a robust framework for researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection and to precisely determine solubility for their specific needs. A thorough understanding and application of these principles will undoubtedly contribute to more efficient and successful synthetic outcomes.

References

- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems (Doctoral dissertation, University of Rhode Island). Retrieved from [Link]

-

Bowden, N. A., Sanders, P. M., & Bruins, M. E. (2018). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University. Retrieved from [Link]

Sources

An In-depth Technical Guide to (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt for Laboratory Professionals

This guide provides a comprehensive overview of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt, a key reagent in synthetic organic chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document delineates the critical safety protocols, handling procedures, and physicochemical properties of this compound. The information herein is synthesized from available safety data sheets for similar compounds and established best practices for laboratory operations.

Introduction and Compound Profile

This compound is a derivative of L-homoserine, an amino acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] The carboxylic acid is salified with dicyclohexylamine. This salt form often enhances the stability and improves the handling characteristics of the parent Boc-amino acid, which might otherwise be an oil.[3] In synthetic chemistry, particularly in peptide synthesis, the Boc protecting group is instrumental in preventing unwanted side reactions at the amine terminus while other chemical transformations are carried out on the molecule.[4]

Compound Identification:

| Chemical Name | This compound |

| Synonyms | N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Dicyclohexylammonium Salt; (S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutanoic Acid Dicyclohexylammonium Salt; N-tert-Butoxycarbonyl-L-homoserine Dicyclohexylammonium Salt[5] |

| CAS Number | 63491-82-7[5][6][7][8] |

| Molecular Formula | C21H40N2O5[5][7] |

| Molecular Weight | 400.55 g/mol [5][7] |

Hazard Identification and Risk Assessment

GHS Hazard Classification (Inferred from Dicyclohexylamine):

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

This classification is based on the hazardous properties of dicyclohexylamine and should be considered provisional for the salt form.

Risk Assessment Workflow:

The following diagram illustrates a logical workflow for risk assessment and mitigation when handling this compound.

Caption: Step-by-step workflow for the liberation of the free acid from its dicyclohexylammonium salt.

Concluding Remarks

This compound is a valuable reagent for chemical synthesis. However, its handling requires a thorough understanding of the potential hazards, particularly those associated with its dicyclohexylammonium counterion. By adhering to the safety protocols, handling procedures, and experimental guidelines outlined in this document, researchers can safely and effectively utilize this compound in their work. Always consult the most up-to-date safety information from the supplier and your institution's safety office before commencing any new experimental work.

References

-

This compound - BIOFOUNT. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt_其他 - 德威钠. (n.d.). Retrieved from [Link]

-

BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Aladdin. (2025). Retrieved from [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. usbio.net [usbio.net]

- 6. N-tert-Butoxycarbonyl-L-homoserine Dicyclohexylammonium Salt | 63491-82-7 [amp.chemicalbook.com]

- 7. (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt_其他_德威钠 [gjbzwzw.com]

- 8. scbt.com [scbt.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Role of Dicyclohexylammonium Salts in Enhancing Amino Acid Stability for Peptide Synthesis and Drug Development

Abstract

In the landscape of peptide synthesis and drug development, the chemical integrity and stability of amino acid derivatives are paramount. N-protected amino acids, the fundamental building blocks of peptides, often present significant handling and stability challenges, frequently manifesting as non-crystalline oils or hygroscopic solids prone to degradation. This guide provides an in-depth technical analysis of a crucial strategy employed to overcome these obstacles: the formation of dicyclohexylammonium (DCHA) salts. We will explore the underlying chemical principles of DCHA salt formation, elucidate its profound impact on the stability, crystallinity, and purity of N-protected amino acids, and provide detailed, field-proven protocols for their preparation and use. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to enhance the robustness, reproducibility, and efficiency of their synthetic peptide workflows.

The Core Challenge: Instability of N-Protected Amino Acid Derivatives

The synthesis of peptides, whether through solid-phase (SPPS) or solution-phase (SPPS) methodologies, relies on the sequential coupling of amino acids whose reactive functional groups are temporarily masked by protecting groups.[1] The most common Nα-protecting groups are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and the acid-labile tert-butoxycarbonyl (Boc).

While essential, the introduction of these protecting groups can yield derivatives that are difficult to handle. Many N-protected amino acids are:

-

Amorphous or Oily: Lacking a crystalline structure, they are difficult to accurately weigh, handle, and purify.[2]

-

Hygroscopic: They readily absorb moisture from the atmosphere, which can interfere with subsequent reactions and complicate stoichiometric calculations.

-

Chemically Unstable: The free carboxylic acid group can be susceptible to degradation over time, and residual reagents from the protection reaction can compromise long-term stability.[3] Incomplete purification can leave free amino acids, which can lead to double insertions during peptide synthesis.[3]

These issues directly impact the efficiency, reproducibility, and scalability of peptide synthesis, leading to lower yields of the target peptide and more complex downstream purification.

The Dicyclohexylammonium Salt: A Robust Solution for Stabilization

The formation of a dicyclohexylammonium (DCHA) salt is a widely adopted and highly effective strategy to mitigate the instability and handling issues associated with N-protected amino acids.[2][4] This technique involves a simple acid-base reaction between the carboxylic acid of the N-protected amino acid and dicyclohexylamine, a bulky secondary amine.

Mechanism of Stabilization

The carboxylic acid group (-COOH) of the N-protected amino acid donates a proton to the basic nitrogen atom of dicyclohexylamine (DCHA). This creates a carboxylate anion (R-COO⁻) and a dicyclohexylammonium cation ((C₆H₁₁)₂NH₂⁺). The resulting ionic bond forms a stable, crystalline salt.[5] This conversion is a cornerstone of handling problematic amino acid derivatives, particularly in solution-phase peptide synthesis and for preparing high-purity building blocks for solid-phase synthesis.[5][6]

Figure 1: Chemical reaction for the formation of a stable Dicyclohexylammonium salt.

Key Advantages of DCHA Salt Formation

-

Enhanced Crystallinity and Handling: The primary advantage is the conversion of oils or amorphous solids into well-defined, crystalline materials.[2][6] Crystalline solids are significantly easier to purify via recrystallization, weigh accurately, and store, leading to more reproducible experimental outcomes.

-

Improved Chemical Stability: By protecting the carboxylic acid terminus as a salt, its reactivity is neutralized.[5] This prevents unwanted side reactions during storage and ensures the amino acid derivative remains intact and pure until it is needed for synthesis. This stability is crucial for both Boc- and Z-protected amino acids.[4][5]

-

Facilitation of Purification: DCHA salt formation is often integrated into the purification process. After an N-protection reaction, the crude product can be dissolved and treated with dicyclohexylamine. The resulting crystalline salt that precipitates can be easily isolated and recrystallized to a high degree of purity, effectively removing unreacted starting materials and byproducts.[2]

-

Maintenance of Stereochemical Integrity: A stable, crystalline lattice helps preserve the chiral purity of the amino acid, minimizing the risk of racemization that can sometimes occur with less stable forms during prolonged storage or harsh handling conditions.[7]

Experimental Protocols and Methodologies

The use of DCHA salts involves two key procedures: the conversion of the N-protected amino acid to its salt for storage and purification, and the liberation of the free acid from the salt immediately before its use in a peptide coupling reaction.

Protocol 1: Preparation of an N-Protected Amino Acid DCHA Salt

This protocol describes a general method for converting a crude, oily N-protected amino acid (e.g., Fmoc-amino acid) into its stable DCHA salt.

Methodology:

-

Dissolution: Dissolve the crude N-protected amino acid in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

Addition of DCHA: While stirring at room temperature, slowly add a stoichiometric equivalent (1.0 eq) of dicyclohexylamine.

-

Precipitation: The DCHA salt will often begin to precipitate immediately or upon cooling the solution in an ice bath. Continue stirring for 1-2 hours to ensure complete salt formation.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the filter cake with cold solvent (the same used for dissolution) to remove any soluble impurities.

-

Drying: Dry the crystalline salt under vacuum to obtain the final, stable product.

Protocol 2: Liberation of the Free Acid from its DCHA Salt

Before the N-protected amino acid can be used in a peptide coupling reaction, the dicyclohexylamine must be removed to regenerate the free carboxylic acid.[2]

Figure 2: Experimental workflow for liberating the free amino acid from its DCHA salt.

Detailed Methodology:

-

Suspension: Suspend the DCHA salt (1 part) in a suitable organic solvent like ethyl acetate or a mixture of ethyl acetate and ether (5-10 volume parts).[2]

-

Acidification: Add 10% aqueous potassium bisulfate (KHSO₄) or 10% phosphoric acid and stir vigorously.[2][6] The mixture will transform from a suspension to two clear liquid phases. The aqueous phase pH should be acidic (pH 2-3).[2]

-

Causality Note: Phosphoric acid or KHSO₄ are used instead of hydrochloric acid (HCl) because dicyclohexylammonium chloride is sparingly soluble in organic solvents and would precipitate, complicating the purification.[2]

-

-

Phase Separation: Transfer the mixture to a separatory funnel and separate the lower aqueous phase.

-

Washing: Wash the organic phase with additional portions of water until the pH of the aqueous wash is neutral (pH ≥ 4).[2] This ensures all residual acid and dicyclohexylammonium salts are removed.

-

Drying & Evaporation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free N-protected amino acid, which may be an oil or a solid.[2][8]

Self-Validation: The completion of the conversion can be monitored by Thin Layer Chromatography (TLC), checking for the disappearance of the DCHA salt spot and the appearance of the free acid spot.[2]

Data and Applications Summary

The utility of DCHA salts spans across various N-protecting group strategies.

| N-Protecting Group | Example Compound | Key Benefit of DCHA Salt Form | Application |

| Z (Cbz) | Z-D-Leu-OH·DCHA[5] | Provides a stable, crystalline form of the D-amino acid, enhancing resistance to enzymatic degradation in the final peptide.[5] | Solution-Phase Peptide Synthesis (SPPS)[6] |

| Boc | Boc-Lys(Boc)-OH·DCHA[4] | Offers excellent stability and compatibility as an intermediate for synthesizing peptide-based drugs.[4] | Pharmaceutical Synthesis |

| Fmoc | Fmoc-Amino Acid-OH·DCHA | Facilitates purification and ensures high purity of the building block, preventing side reactions during automated SPPS. | Solid-Phase Peptide Synthesis (SPPS) |

| Nps | Nps-L-Ile-OH·DCHA | Enhances solubility in organic solvents and stabilizes the compound during crystallization and storage.[8] | Specialized Peptide Synthesis |

Conclusion

The formation of dicyclohexylammonium salts is not merely a matter of convenience but a critical enabling technology in modern peptide chemistry. By converting often unstable and difficult-to-handle N-protected amino acids into stable, crystalline, and highly pure solids, the DCHA salt strategy directly addresses core challenges in the synthesis of peptides and complex organic molecules. It enhances the reliability of weighing, improves long-term storage stability, and provides a robust method for purification. For any researcher or drug development professional engaged in peptide synthesis, a thorough understanding and proficient application of these protocols are essential for achieving high-quality, reproducible results and streamlining the path from building block to final product.

References

-

Lundquist, J. T., & Dix, T. A. (2002). Preparation of azido derivatives from amino acids and peptides by diazo transfer. Journal of Organic Chemistry. Available at: [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Online]. Available at: [Link]

-

PubChem. (n.d.). N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt. [Online]. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing Nα,Nε-Di-Boc-L-lysine Dicyclohexylammonium Salt: Unlocking New Possibilities in Chemical Synthesis. [Online]. Available at: [Link]

-

Vommina, V. R., et al. (2011). HOAt.DCHA as co-coupling agent in the synthesis of peptides employing Fmoc-amino acid chlorides as coupling agents: Application to the synthesis of ß-casomorphin. ResearchGate. [Online]. Available at: [Link]

-

Coyle, S., Keller, O., & Young, G. T. (1975). New Amino-Protecting Groups with Special Application in Peptide Synthesis. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

- Aurelio, L., & Hughes, A. B. (2011). Synthesis of N-Alkyl Amino Acids. Monash University.

-

Maye, J. P., & Smith, R. (2014). Preparation of Dicyclohexylamine Alpha Acids and Dicyclohexylamine Beta Acids. ResearchGate. [Online]. Available at: [Link]

- Jolad, S. D., & Ressler, C. (1980). Synthesis of amino acid diazoketones. Journal of Organic Chemistry.

-

Khan Academy. (n.d.). Preparation of amides using DCC. [Online]. Available at: [Link]

-

Lokey Lab Protocols. (2017). Fmoc. [Online]. Available at: [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Online]. Available at: [Link]

- Chen, T. S., et al. (1995). The Role of Acidic Amino Acid Residues in the Structural Stability of Snake Cardiotoxins. Biochemistry.

- El-Faham, A., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

-

Varkey, J. T. (2018). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology. Available at: [Link]

-

G-Biosciences. (n.d.). The ability of salts to stabilize proteins in vivo or intracellularly correlates with the Hofmeister series of ions. [Online]. Available at: [Link]

- Wiley-VCH. (n.d.). Protection Reactions.

-

Kohn, W. D., Kay, C. M., & Hodges, R. S. (1997). Salt effects on protein stability: two-stranded alpha-helical coiled-coils containing inter- or intrahelical ion pairs. Journal of Molecular Biology. Available at: [Link]

-

Li, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PeerJ. Available at: [Link]

- University of Kentucky. (n.d.). Thermal degradation comparison of amino acid salts, alkanolamines and diamines in CO2 capture.

Sources

- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Introduction: The Role of N-Boc-L-homoserine in Synthetic Chemistry

An In-depth Technical Guide to the Spectroscopic Characterization of N-Boc-L-homoserine

This guide provides a comprehensive overview of the essential spectroscopic data for N-Boc-L-homoserine (N-tert-butoxycarbonyl-L-homoserine), a critical building block in modern peptide synthesis and drug discovery. Intended for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with practical, field-proven insights into the structural elucidation of this important amino acid derivative.

N-Boc-L-homoserine is a derivative of the non-proteinogenic amino acid L-homoserine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase and solution-phase peptide synthesis, preventing the amine from participating in unwanted side reactions during peptide bond formation.[1][2] The hydroxyl group on the side chain offers a versatile handle for further chemical modification, making N-Boc-L-homoserine a valuable precursor for synthesizing complex peptides, peptidomimetics, and various pharmaceutical intermediates.[3][4]

A thorough understanding of its spectroscopic signature is paramount for verifying its identity, purity, and structural integrity before its use in sensitive synthetic applications. This guide details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Key Physicochemical Properties:

| Property | Value | Reference |

|---|---|---|

| CAS Number | 41088-86-2 | [3][5][6] |

| Molecular Formula | C₉H₁₇NO₅ | [3][5] |

| Molecular Weight | 219.24 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder | [6][] |

| Melting Point | 140 °C |[3][5][6] |

Molecular Structure Diagram

Caption: Workflow for the synthesis and spectroscopic validation.

This multi-faceted analytical approach ensures that the material meets the high-purity standards required for subsequent research and development, providing confidence in the identity and quality of this essential synthetic precursor.

References

-

Deming, T. J., & Curtin, S. A. (n.d.). Controlled synthesis and properties of poly(L-homoserine). Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). L-Homoserine. PubChem Compound Database. Retrieved from [Link]

-

Ueda, M., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(7), 1884. Retrieved from [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(38), 17293-17307. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 3. biosynth.com [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-Boc-L-Homoserine | 41088-86-2 [chemicalbook.com]

- 6. N-(tert-Butoxycarbonyl)-L-homoserine | 41088-86-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Methodological & Application

Navigating the Critical Step of Boc Deprotection for Homoserine using Trifluoroacetic Acid: A Detailed Protocol for Researchers

Introduction: The Strategic Importance of Homoserine and its Protection

In the landscape of peptide synthesis and the development of complex therapeutic molecules, the non-proteinogenic amino acid homoserine serves as a versatile building block. Its unique side chain, terminating in a primary alcohol, offers a valuable site for further chemical modification. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the amine functionality of homoserine, prized for its stability under a variety of reaction conditions and its clean removal under acidic treatment.[1] Trifluoroacetic acid (TFA) stands as the reagent of choice for this deprotection due to its efficacy and volatility, which simplifies the isolation of the resulting free amine.[1][2]

This comprehensive guide provides a detailed protocol for the TFA-mediated Boc deprotection of homoserine. It delves into the underlying chemical mechanism, the critical role of scavengers in mitigating side reactions, step-by-step experimental procedures, and essential safety considerations to ensure a successful and reproducible outcome.

The Mechanism of TFA-Mediated Boc Deprotection

The cleavage of the Boc group by TFA is an acid-catalyzed elimination reaction.[1] The process unfolds through a series of well-defined steps:

-

Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA.[3][4] This initial step is crucial as it activates the protecting group for cleavage.

-

Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the C-O bond. This results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[1][3]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][3] This is an irreversible step that drives the reaction to completion.

-

Formation of the Amine Salt: The newly liberated free amine is then protonated by the excess TFA present in the reaction mixture, yielding the corresponding trifluoroacetate salt.[1][3]

It is imperative to conduct this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide can lead to a dangerous buildup of pressure.[2][3]

Sources

Mastering Peptide Bond Formation: A Guide to Coupling Methods for Boc-Protected Amino acids in SPPS

Foreword: The Centrality of the Coupling Reaction in Boc-SPPS

In the landscape of synthetic peptide chemistry, the tert-butyloxycarbonyl (Boc) strategy for Solid-Phase Peptide Synthesis (SPPS) remains a robust and widely practiced methodology. Its reliance on graded acid lability—using moderate acid (e.g., Trifluoroacetic Acid, TFA) for temporary Nα-Boc group removal and strong acid (e.g., Hydrogen Fluoride, HF) for final cleavage—provides a distinct chemical environment compared to the orthogonal Fmoc/tBu strategy.[1] The success of any SPPS protocol, and Boc-SPPS is no exception, hinges on the near-quantitative efficiency of every amino acid coupling step. An incomplete reaction results in deletion sequences that are often difficult to separate from the target peptide, compromising yield and purity.

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the critical coupling step in Boc-SPPS. Moving beyond a mere recitation of protocols, we will dissect the underlying chemical mechanisms of common coupling reagents, provide field-tested protocols with integrated validation checkpoints, and offer expert insights into overcoming the synthetic challenges posed by difficult sequences and sterically hindered residues.

The Boc-SPPS Cycle: A Foundational Workflow

Before delving into the coupling reaction, it is crucial to understand its place within the overall Boc-SPPS cycle. Each cycle of amino acid addition involves a series of discrete, sequential steps performed on a solid support (resin).

The core steps are:

-

Deprotection: The acid-labile Nα-Boc group is removed, typically with 25-50% TFA in Dichloromethane (DCM), exposing a free amine as a TFA salt.[1][2]

-

Neutralization: The protonated N-terminal amine is neutralized to the free base, a prerequisite for nucleophilic attack. This is commonly achieved with a solution of a hindered tertiary amine like N,N-Diisopropylethylamine (DIEA).[2]

-

Coupling: The next Nα-Boc protected amino acid is activated and added to the resin, facilitating the formation of a new peptide bond.

-

Monitoring: A qualitative test is performed to confirm the disappearance of the free primary amine, ensuring the coupling reaction has gone to completion.[3][4]

The Chemistry of Activation: A Deep Dive into Coupling Reagents

The formation of a peptide bond is not spontaneous. The carboxylic acid of the incoming amino acid must first be activated to create a highly reactive intermediate that is susceptible to nucleophilic attack by the resin-bound peptide's N-terminal amine. The choice of activation strategy is paramount and depends on factors such as the specific amino acid sequence, steric hindrance, and cost.

Carbodiimide-Mediated Activation

Carbodiimides are among the earliest and most cost-effective classes of coupling reagents.[5] The fundamental mechanism involves the reaction of the carboxylic acid with the carbodiimide (e.g., DCC, DIC) to form a highly reactive O-acylisourea intermediate.[6]

This intermediate can follow two primary pathways: a) Direct Aminolysis: It can be directly attacked by the N-terminal amine to form the peptide bond and a urea byproduct. b) Symmetric Anhydride Formation: It can react with a second molecule of the Boc-amino acid to form a symmetric anhydride, which then acts as the acylating agent. Evidence suggests this is a dominant pathway in SPPS.[6]

// Nodes AA [label="Boc-AA-COOH\n(Carboxylic Acid)", fillcolor="#FFFFFF", fontcolor="#202124"]; Carbo [label="R-N=C=N-R'\n(Carbodiimide)", fillcolor="#FFFFFF", fontcolor="#202124"]; O_Acyl [label="O-Acylisourea\n(Reactive Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="H₂N-Peptide-Resin", fillcolor="#FFFFFF", fontcolor="#202124"]; Peptide [label="Peptide Bond\n(Boc-AA-CO-NH-Peptide)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Urea [label="Urea Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_Acyl [label="N-Acylurea\n(Unreactive Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anhydride [label="Symmetric Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"];